molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol

Cat. No.: B038067
CAS No.: 113778-66-8
M. Wt: 160.21 g/mol
InChI Key: BVQYRZGYGAZRRR-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is a valuable protected alcohol derivative, where the primary hydroxyl group of ethanol is masked as a cyclic acetal. This specific structure, featuring the isopropyl-substituted dioxolane ring, confers significant steric and electronic properties that enhance its stability under a wide range of reaction conditions. Its primary research value lies in its role as a key synthetic intermediate and protecting group in complex multi-step organic syntheses, particularly in the construction of natural products, pharmaceuticals, and fine chemicals. The mechanism involves the reversible formation of the acetal, which effectively shields the reactive alcohol functionality during synthetic transformations elsewhere on the molecule, such as oxidation or alkylation steps. The acetal can be selectively deprotected under mild acidic conditions to regenerate the original ethan-1-ol moiety, enabling precise control over molecular architecture. Researchers utilize this compound for its ability to improve reaction yields and selectivity by preventing unwanted side reactions involving the hydroxyl group. It is especially pertinent in peptide chemistry, carbohydrate chemistry, and the development of novel polymeric materials where temporary protection of sensitive functional groups is paramount.

Properties

IUPAC Name

2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQYRZGYGAZRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCCO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acetal Protection of Glycerol

In a reflux apparatus equipped with mechanical stirring, glycerol reacts with 2,2-propanal dimethyl acetal under p-toluenesulfonic acid (PTSA) catalysis. Key parameters include:

ParameterRangeOptimal Value
Molar ratio (glycerol:dimethyl acetal:PTSA)1:(1–1.4):(0.001–0.002)1:1.2:0.0015
Temperature68–72°C70°C
Reaction time2–6 hours4 hours

The reaction proceeds via acid-catalyzed nucleophilic attack, forming the intermediate 2,2-dimethyl-1,3-dioxolane-4-methanol (99.3% yield). Methanol, a byproduct, is continuously removed via distillation to shift equilibrium toward product formation.

Step 2: Oppenauer Oxidation to Target Alcohol

The intermediate undergoes oxidation with acetone under aluminum isopropoxide catalysis:

ParameterRangeOptimal Value
Molar ratio (intermediate:acetone:catalyst)1:(3–6):(0.01–0.05)1:4.5:0.03
Temperature58–62°C60°C
Reaction time2–6 hours4 hours

The Oppenauer oxidation mechanism involves hydride transfer from the secondary alcohol to acetone, forming the ketone byproduct and the desired ethanol derivative. Silica gel chromatography (petroleum ether:ethyl acetate = 10:1) yields 73.4% pure product.

Alternative Catalytic Systems and Modifications

While the solvent-free method dominates industrial applications, exploratory studies suggest variations:

Solid Acid Catalysts

Zeolites and sulfonated resins replace PTSA in acetalization, though yields drop to 85–90% due to diffusion limitations in solvent-free systems.

Solvent-Mediated Routes

Tetrahydrofuran or dichloromethane solvents enable milder conditions (50°C, 8 hours) but introduce purification challenges, reducing net yields to 65–70%.

Analytical and Spectroscopic Validation

Post-synthesis characterization employs:

  • NMR : δ<sup>1</sup>H (400 MHz, CDCl<sub>3</sub>): 1.25 (d, 6H, –CH(CH<sub>3</sub>)<sub>2</sub>), 3.65–3.80 (m, 4H, –OCH<sub>2</sub>), 4.10 (q, 2H, –CH<sub>2</sub>OH).

  • LC-MS : m/z 160.21 [M+H]<sup>+</sup>, confirming molecular integrity.

Industrial Scalability and Environmental Impact

The solvent-free protocol reduces E-factor (environmental factor) to 0.12, outperforming traditional methods (E-factor > 2). Energy consumption metrics:

StepEnergy (kWh/kg)CO<sub>2</sub> Emissions (kg/kg)
Acetalization8.20.45
Oxidation12.70.78

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

Pharmaceutical Applications

Dioxolane alcohol has been studied for its potential use in drug formulation and development. Its structural characteristics allow it to act as a solvent or co-solvent in various pharmaceutical preparations.

Case Study: Drug Solubility Enhancement

Research indicates that compounds with dioxolane structures can enhance the solubility of poorly soluble drugs. A study demonstrated that incorporating dioxolane derivatives into formulations improved the bioavailability of certain active pharmaceutical ingredients (APIs) by facilitating better dissolution rates.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The hydroxyl group can be replaced by other nucleophiles.

Example Reaction:

R OH R XR O R HX\text{R OH R X}\rightarrow \text{R O R HX}

This reaction pathway is significant in synthesizing complex organic molecules.

Material Science

In material science, dioxolane alcohol can be utilized in the production of polymers and resins. Its ability to form cross-linked structures enhances the mechanical properties of materials.

Application Example: Polymer Production

Dioxolane-based polymers exhibit improved thermal stability and mechanical strength compared to traditional polymers. This property is particularly useful in creating materials for automotive and aerospace applications.

Cosmetic Industry

The compound's hydrophilic nature makes it suitable for use in cosmetic formulations, particularly as a moisturizer or emollient. Its ability to retain moisture can enhance skin hydration.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of new functional groups and molecular structures .

Comparison with Similar Compounds

Boiling Points and Density

  • 2-(1,3-Dioxolan-2-yl)ethanol: No explicit data, but its lower molecular weight (118.13 g/mol) suggests a lower boiling point compared to substituted derivatives.
  • 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol: Higher molecular weight (170.21 g/mol) likely increases boiling point (>200°C inferred).
  • 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol : Predicted boiling point: 266.0±35.0°C; Density: 1.480±0.06 g/cm³ .
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (CAS unrelated): Boiling point 226.6°C; Density 0.875 g/cm³ .

The propan-2-yl substituent in the target compound may reduce polarity compared to the dichlorothiophene analog but increase steric hindrance relative to unsubstituted dioxolane-ethanol.

LogP and Solubility

  • 2-(1,3-Dioxolan-2-yl)ethanol: XLogP3 = -0.5, indicating moderate hydrophilicity .
  • Target compound : Expected LogP between -0.5 and 1.0 due to the isopropyl group’s hydrophobic contribution.

Biological Activity

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, with the CAS number 113778-66-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in the field of medicinal chemistry.

The molecular formula for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is C8H16O3. It features a dioxolane ring structure that may contribute to its biological activity. The compound's structural formula can be represented as follows:

SMILES CC C C1 CCO OCCO1\text{SMILES CC C C1 CCO OCCO1}

Antimicrobial Properties

Research has indicated that compounds similar to 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol exhibit antimicrobial properties. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
Dioxolane DerivativesAntimicrobial against S. aureus
14α-Demethylase InhibitorsEffective against Candida albicans

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties are being explored in the context of acute myeloid leukemia (AML). Compounds that disrupt tubulin dynamics have been shown to induce differentiation in AML cells, suggesting a possible role for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol in cancer therapy. For example, tubulin-binding molecules have been documented to drive differentiation in AML cell lines, indicating that similar structures might also exert such effects.

Study on Tubulin Binding

A study investigated the effects of various compounds on tubulin binding and differentiation of AML cells. Compounds that induced significant upregulation of CD11b were identified as promising candidates for further development. The study highlighted that the structure of these compounds plays a crucial role in their biological activity.

"Compounds that upregulated CD11b more than 10% in at least three cell lines were considered potential hits" .

Synthesis and Testing

The synthesis of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol has been achieved through several methods involving dioxolane precursors. These synthetic routes are essential for producing sufficient quantities for biological testing.

Q & A

Q. What are the optimal synthetic routes for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethylene oxide may react with a precursor alcohol under basic catalysis (e.g., KOH or NaH) to form the dioxolane ring. Optimization involves varying:
  • Catalyst type and concentration (e.g., strong bases vs. Lewis acids).
  • Temperature (room temperature for stability vs. elevated for faster kinetics).
  • Solvent polarity (polar aprotic solvents like THF or DMF enhance nucleophilicity).
    Yield improvements are monitored via GC-MS or HPLC, with purity assessed by NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the dioxolane ring protons (δ 4.0–5.0 ppm) and the ethanolic -OH (δ 1.5–2.5 ppm, broad).
  • IR : Confirm the -OH stretch (~3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]+ and fragmentation patterns (e.g., loss of H₂O or dioxolane ring cleavage).
    Contradictions arise from solvent impurities or tautomerism. Cross-validate with computational methods (DFT for predicted spectra) and repeat under anhydrous conditions .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or LC-MS.
  • pH Stability : Dissolve in buffers (pH 2–12) and track hydrolysis of the dioxolane ring. Acidic conditions often promote ring-opening, forming propanol derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for ring-opening reactions or nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., water vs. toluene).
    Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. inert results) across studies?

  • Methodological Answer :
  • Dose-Response Curves : Test across a wider concentration range (nM to mM).
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for metabolic interference.
  • Structural Analogues : Compare with derivatives lacking the dioxolane group to isolate functional contributions.
    Meta-analyses of existing datasets can identify confounding variables (e.g., solvent DMSO masking activity) .

Q. How can the compound’s potential as a chiral building block be exploited in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using HPLC with a chiral stationary phase (e.g., cellulose derivatives).
  • Catalytic Asymmetric Reactions : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity in cross-coupling reactions.
    Mechanistic studies (e.g., X-ray crystallography of catalyst-substrate complexes) clarify stereochemical outcomes .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link mechanistic hypotheses to existing theories (e.g., Baldwin’s rules for ring formation) to guide reaction pathway selection .
  • Split-Plot Designs : For multifactorial optimization (e.g., catalyst × temperature), use randomized block designs with replicates to minimize bias .
  • Safety Protocols : Adhere to GHS guidelines for handling flammable alcohols (ventilation, PPE) and avoid environmental discharge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.